![molecular formula C18H21N7O2 B2429645 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920204-14-4](/img/structure/B2429645.png)
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.413. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines have shown promise as potential anticancer agents. Researchers have synthesized derivatives of this scaffold and evaluated their cytotoxic effects against cancer cell lines. These compounds exhibit inhibitory activity against tumor growth and proliferation, making them attractive candidates for further investigation in cancer therapy .
Antimicrobial Properties
The same class of compounds has demonstrated significant antimicrobial activity. They exhibit inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. These findings suggest that 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines could be explored as novel antimicrobial agents .
Analgesic and Anti-Inflammatory Effects
Studies have indicated that derivatives of this scaffold possess analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation, potentially offering therapeutic benefits in pain management and inflammatory conditions .
Antioxidant Activity
1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines have been investigated for their antioxidant potential. Antioxidants play a crucial role in protecting cells from oxidative damage, and compounds with antioxidant properties are relevant in various health contexts .
Antiviral Applications
Researchers have explored the antiviral activity of these compounds. Their inhibitory effects against certain viruses make them interesting candidates for further development as antiviral agents .
Enzyme Inhibitors
The scaffold has shown promise as enzyme inhibitors. Specifically, it exhibits inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. These enzymes play essential roles in various physiological processes, and their modulation can have therapeutic implications .
Antitubercular Agents
1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines have also been evaluated for their antitubercular activity. Tuberculosis remains a global health concern, and novel agents with antitubercular properties are urgently needed .
Mechanism of Action
Target of Action
The compound, 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one, is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . It has been found to inhibit the ubiquitin-specific protease 28 (USP28), a deubiquitinating enzyme . USP28 plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
This compound binds reversibly to USP28, directly affecting its protein levels . The inhibition of USP28 leads to a decrease in the proliferation of cells, a halt in the cell cycle at the S phase, and a reduction in the progression of the epithelial-mesenchymal transition (EMT) in certain cancer cell lines .
Biochemical Pathways
The inhibition of USP28 by this compound affects several biochemical pathways. USP28 is known to regulate the stability of several key proteins involved in cell cycle progression and DNA damage response. Therefore, the inhibition of USP28 can lead to alterations in these pathways, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds in the [1,2,3]triazolo[4,5-d]pyrimidine class have been found to exhibit good bioavailability and stability
Result of Action
The inhibition of USP28 by this compound leads to a decrease in cell proliferation and a halt in the cell cycle at the S phase . This can result in the death of cancer cells, making this compound a potential candidate for cancer treatment .
properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-3-15(26)23-8-10-24(11-9-23)17-16-18(20-12-19-17)25(22-21-16)13-4-6-14(27-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMSAAVZMFIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.